molecular formula C16H13F2N3O3 B10935452 2-{5-[4-(Difluoromethoxy)-3-ethoxyphenyl]-1,3,4-oxadiazol-2-yl}pyridine

2-{5-[4-(Difluoromethoxy)-3-ethoxyphenyl]-1,3,4-oxadiazol-2-yl}pyridine

Cat. No.: B10935452
M. Wt: 333.29 g/mol
InChI Key: VMYXGKJLSZWZOM-UHFFFAOYSA-N
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Description

2-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 2-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield, reduce costs, and ensure scalability.

Chemical Reactions Analysis

2-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium complexes).

Scientific Research Applications

2-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and ethoxy groups, as well as the oxadiazole ring, contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

2-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE can be compared with other oxadiazole derivatives, such as:

    2-[4-(METHOXY)-3-ETHOXYPHENYL]-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE: This compound lacks the difluoromethoxy group, which may result in different chemical and biological properties.

    2-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE: The presence of a methoxy group instead of an ethoxy group can influence its reactivity and interactions.

    2-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-5-(2-THIENYL)-1,3,4-OXADIAZOLE:

These comparisons highlight the uniqueness of 2-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE and its potential advantages in various applications.

Properties

Molecular Formula

C16H13F2N3O3

Molecular Weight

333.29 g/mol

IUPAC Name

2-[4-(difluoromethoxy)-3-ethoxyphenyl]-5-pyridin-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C16H13F2N3O3/c1-2-22-13-9-10(6-7-12(13)23-16(17)18)14-20-21-15(24-14)11-5-3-4-8-19-11/h3-9,16H,2H2,1H3

InChI Key

VMYXGKJLSZWZOM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NN=C(O2)C3=CC=CC=N3)OC(F)F

Origin of Product

United States

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